2-(1-Methylpiperidin-4-yloxy)benzoic acid hydrochloride is a chemical compound with the molecular formula CHClNO. It is classified as an aromatic carboxylic acid derivative, specifically a benzoic acid derivative that contains a piperidine ring. This compound has garnered attention in various fields, including medicinal chemistry and organic synthesis, due to its potential biological activities and applications.
The compound is synthesized from readily available precursors in organic chemistry laboratories. It belongs to a broader class of compounds known as piperidine derivatives, which are often utilized in the development of pharmaceuticals. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
The synthesis of 2-(1-Methylpiperidin-4-yloxy)benzoic acid hydrochloride typically involves several key steps:
The molecular structure of 2-(1-Methylpiperidin-4-yloxy)benzoic acid hydrochloride features a benzoic acid moiety linked to a piperidine ring through an ether bond.
2-(1-Methylpiperidin-4-yloxy)benzoic acid hydrochloride undergoes several notable chemical reactions:
The mechanism of action for 2-(1-Methylpiperidin-4-yloxy)benzoic acid hydrochloride involves its interaction with specific biological targets, such as receptors or enzymes. Upon binding to these targets, it may modulate their activity, leading to various biochemical effects that are context-dependent. Detailed studies are necessary to elucidate specific pathways and interactions relevant to its applications in medicinal chemistry.
2-(1-Methylpiperidin-4-yloxy)benzoic acid hydrochloride has various scientific uses:
Piperidine-benzamide hybrids constitute a privileged structural class in central nervous system (CNS) drug development, with 2-(1-methylpiperidin-4-yloxy)benzoic acid HCl serving as a key synthetic intermediate and pharmacophore. The piperidine ring provides essential three-dimensional structural diversity that enhances receptor interaction capabilities beyond flat aromatic systems. Specifically, the basic nitrogen within the piperidine ring can be protonated at physiological pH, enabling ionic bonding with complementary acidic residues in target proteins—a critical feature for neurotransmitter receptor binding [4] [5]. This molecular characteristic is exploited in the design of 5-hydroxytryptamine (5-HT1F) receptor agonists, where the protonated piperidine nitrogen forms a salt bridge with aspartate residues in the receptor's transmembrane domain.
The benzoic acid component contributes additional hydrogen-bonding capacity through its carboxylic acid functional group, which can act as both a hydrogen bond donor and acceptor. This bifunctional hydrogen-bonding capability significantly enhances target engagement specificity. Patent literature demonstrates that this molecular scaffold features prominently in the synthesis of lasmiditan (COL-144)—a highly selective 5-HT1F agonist approved for acute migraine treatment. In lasmiditan's synthetic pathway, 2-(1-methylpiperidin-4-yloxy)benzoic acid HCl serves as the central building block that is subsequently amidated with aromatic heterocycles to produce the final active pharmaceutical ingredient [4]. This application underscores the compound's critical role in generating therapeutics that bypass vasoconstrictive mechanisms associated with older migraine medications, thereby offering safer treatment options for cardiovascular-compromised patients.
Table 2: Structural Comparison of Piperidine-Containing Bioactive Compounds
Compound | Core Structure | Molecular Weight | Primary Therapeutic Application |
---|---|---|---|
2-(1-Methylpiperidin-4-yloxy)benzoic acid HCl | Piperidine-benzoic acid | 271.74 g/mol | Intermediate for 5-HT1F agonists |
2-(1-Methylpiperidin-4-yl)acetic acid | Piperidine-acetic acid | 157.21 g/mol | Kinase inhibitor intermediate |
Lasmiditan (Derivative) | Piperidine-benzamide | 377.40 g/mol | Migraine-specific 5-HT1F agonist |
Beyond neurological applications, the structural motifs within 2-(1-methylpiperidin-4-yloxy)benzoic acid HCl demonstrate significant potential in antiviral and kinase-targeted therapeutic agents. The molecule contains three distinct pharmacophoric elements: (1) the aromatic benzoic acid system capable of π-π stacking interactions, (2) the sp3-hybridized, oxygen-linked piperidine ring that enhances three-dimensional binding complementarity, and (3) the tertiary amine center that facilitates membrane penetration through pH-dependent solubility modulation. This combination proves particularly valuable in kinase inhibitor design, where the extended conformation between the piperidine and aromatic ring systems can effectively bridge the adenine binding pocket and adjacent hydrophobic regions in kinase catalytic domains [2] [5].
The compound's versatility as a synthetic intermediate is evidenced by its application in generating libraries of substituted benzamides through amide coupling reactions. These derivatives have shown inhibitory activity against diverse kinase targets, including tyrosine kinases involved in oncogenic signaling and serine/threonine kinases implicated in viral replication. The electron-rich environment of the benzoate oxygen-piperidine linkage creates a semi-rigid molecular conformation that restricts rotational freedom, potentially enhancing binding affinity through reduced entropy loss upon target engagement. Additionally, the protonatable nitrogen center improves cellular uptake—a critical factor for intracellular kinase targets—while the carboxylic acid functionality provides a synthetic handle for further derivatization or prodrug formation [2] [4].
Table 3: Target Interactions Enabled by Structural Motifs
Structural Element | Molecular Properties | Biological Interactions |
---|---|---|
Piperidine Ring | Basic nitrogen (pKa ~8.5-9.5), chair-boat conformational flexibility | Ionic bonding with aspartate/glutamate residues; hydrophobic filling of protein cavities |
Ether Linkage | Electron-rich oxygen, restricted bond rotation | Hydrogen bond acceptance; modulation of dihedral angle between rings |
Benzoic Acid | Planar aromatic system, carboxylic acid (pKa ~4.2) | π-π stacking with phenylalanine/tyrosine; hydrogen bonding with serine/arginine |
Hydrochloride Salt | Enhanced aqueous solubility, crystalline stability | Improved bioavailability and formulation properties |
The emerging application of this scaffold in antiviral compounds capitalizes on its ability to disrupt protein-protein interactions in viral replication complexes. Molecular docking studies suggest that the orthogonal spatial arrangement of the protonated piperidine nitrogen and carboxylic acid oxygen mimics the natural ligands of viral polymerases and integrases, enabling competitive inhibition. Furthermore, the synthetic accessibility of this building block—demonstrated by commercial availability in multi-gram quantities with >95% purity—facilitates rapid structure-activity relationship exploration through parallel synthesis approaches [1] [2]. This accessibility positions 2-(1-methylpiperidin-4-yloxy)benzoic acid HCl as an enabling technology for accelerating hit-to-lead optimization in antiviral and oncology drug discovery programs.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1